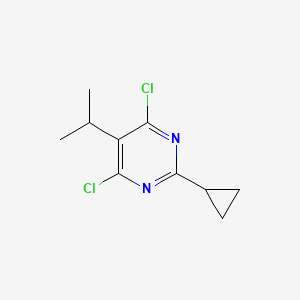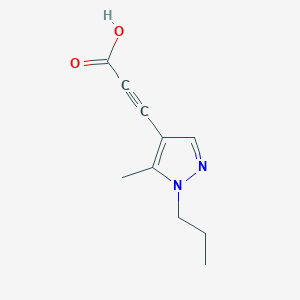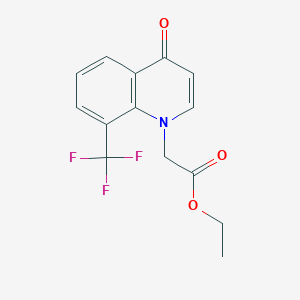
2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone typically involves the following steps:
Formation of the Cyclopropylamino Group: This step involves the reaction of cyclopropylamine with an appropriate electrophile to form the cyclopropylamino group.
Formation of the Dimethylpiperidinyl Group: This step involves the synthesis of 3,5-dimethylpiperidine, which can be achieved through the alkylation of piperidine with methylating agents.
Coupling Reaction: The final step involves coupling the cyclopropylamino group with the 3,5-dimethylpiperidinyl group through an ethanone linkage. This can be achieved using a variety of coupling reagents and conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclopropylamino or dimethylpiperidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of small molecules with biological targets such as enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of 2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)propanone: Similar structure with a propanone backbone.
2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)butanone: Similar structure with a butanone backbone.
2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)pentanone: Similar structure with a pentanone backbone.
Uniqueness
2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone is unique due to its specific combination of functional groups and its ethanone backbone. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
属性
分子式 |
C12H22N2O |
|---|---|
分子量 |
210.32 g/mol |
IUPAC 名称 |
2-(cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C12H22N2O/c1-9-5-10(2)8-14(7-9)12(15)6-13-11-3-4-11/h9-11,13H,3-8H2,1-2H3 |
InChI 键 |
VRDNUIRHGMZADW-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CN(C1)C(=O)CNC2CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


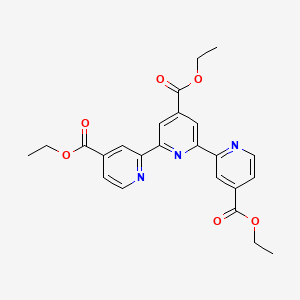
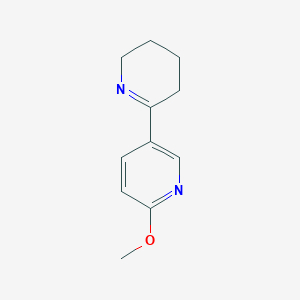




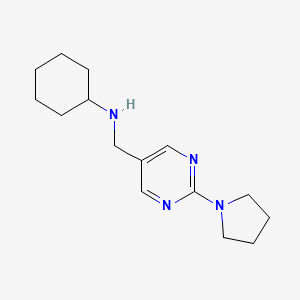
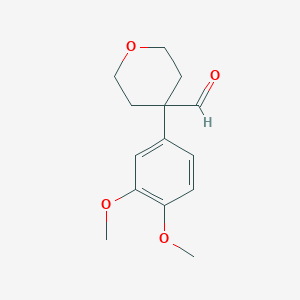

![Ethyl 7-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B15058887.png)
